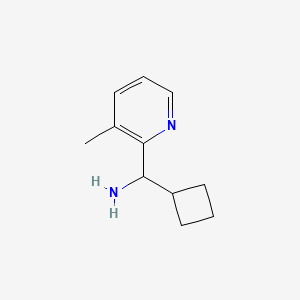

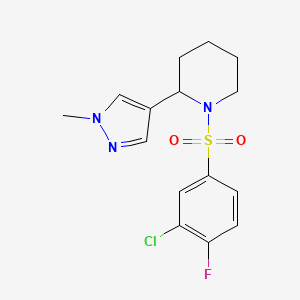

![molecular formula C15H24N4O5S B2963786 N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide CAS No. 899995-06-3](/img/structure/B2963786.png)

N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule, likely belonging to the class of heterocyclic compounds. Heterocyclic compounds are of great interest in many fields due to their wide range of biological activities . They are found in many natural products such as vitamins, hormones, antibiotics, and dyes .

Scientific Research Applications

Heterocyclic Analogues in Antihypertensive Research

A study by Baldwin et al. (1980) explored the synthesis of isoelectronic analogues of beta-adrenoceptor antagonists, including thiazole and pyrazine derivatives. These compounds were investigated for their potential in lowering arterial pressure and increasing blood flow, indicating the role of such heterocyclic analogues in cardiovascular research (Baldwin et al., 1980).

Reactivity in Organic Synthesis

Rodrigues et al. (2004) demonstrated the synthesis and reactivity of a 1,4-dihydropyrazine derivative, showcasing its use in Michael addition reactions. This highlights the utility of such compounds in organic synthetic processes (Rodrigues et al., 2004).

Antitumor Activity of Oxadiazole and Pyrazine Derivatives

Maftei et al. (2016) focused on the design and structural characterization of 1,2,4-oxadiazole and trifluoromethylpyridine derivatives for potential medical applications. Their in vitro anticancer activity assessment in a panel of cell lines indicates these compounds' relevance in cancer research (Maftei et al., 2016).

Application in Organic Light-Emitting Diodes

Wang et al. (2001) discussed the synthesis and structure of bis(1,3,4-oxadiazole) systems for use in organic light-emitting diodes (LEDs), highlighting the application of these heterocyclic compounds in electronic device manufacturing (Wang et al., 2001).

Catalytic Oxidation and Antiproliferative Activity

Choroba et al. (2019) synthesized copper(II) complexes with pyrazine derivatives, studying their antiproliferative activity against carcinoma and their catalytic activity in oxidation reactions. This demonstrates the compound's potential in both medical and industrial applications (Choroba et al., 2019).

Olefin Epoxidation Catalysts

Pereira et al. (2007) examined a molybdenum(VI) dimer catalyst, including a pyrazole component, for its high activity in olefin epoxidation. Such compounds are valuable in the field of catalytic chemistry (Pereira et al., 2007).

Mechanism of Action

Properties

IUPAC Name |

N'-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-methoxypropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O5S/c1-15(2,3)19-12(10-8-25(22,23)9-11(10)18-19)17-14(21)13(20)16-6-5-7-24-4/h5-9H2,1-4H3,(H,16,20)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWQTXFUIQOHPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C(=O)NCCCOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2963704.png)

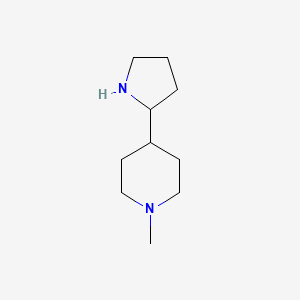

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B2963705.png)

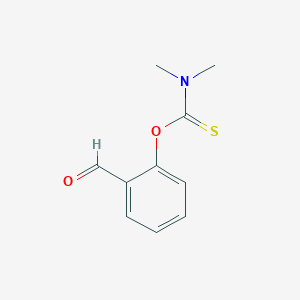

![N-(3-methoxypropyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2963711.png)

![N-(4-fluorophenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2963721.png)

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-(1-propylimidazol-2-yl)sulfanylethanone](/img/structure/B2963723.png)

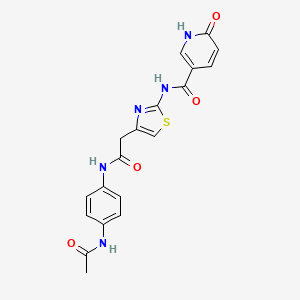

![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2963726.png)